molecular formula C8H10Cl2N2O B7855298 2-amino-N-(3-chlorophenyl)acetamide hydrochloride CAS No. 54643-68-4

2-amino-N-(3-chlorophenyl)acetamide hydrochloride

Cat. No. B7855298
CAS RN: 54643-68-4
M. Wt: 221.08 g/mol
InChI Key: PPABMBFHNRAADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(3-chlorophenyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C8H10Cl2N2O and its molecular weight is 221.08 g/mol. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-amino-N-(3-chlorophenyl)acetamide hydrochloride involves the reaction of 3-chlorobenzoic acid with ethyl glycinate hydrochloride to form 2-(3-chlorophenyl)glycine ethyl ester. This intermediate is then hydrolyzed to form 2-(3-chlorophenyl)glycine. The final step involves the reaction of 2-(3-chlorophenyl)glycine with ammonia to form 2-amino-N-(3-chlorophenyl)acetamide hydrochloride.

Starting Materials
3-chlorobenzoic acid, ethyl glycinate hydrochloride, ammonia

Reaction
Step 1: 3-chlorobenzoic acid is reacted with ethyl glycinate hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 2-(3-chlorophenyl)glycine ethyl ester., Step 2: The intermediate 2-(3-chlorophenyl)glycine ethyl ester is hydrolyzed using a strong base such as sodium hydroxide to form 2-(3-chlorophenyl)glycine., Step 3: 2-(3-chlorophenyl)glycine is reacted with ammonia in the presence of a dehydrating agent such as thionyl chloride to form 2-amino-N-(3-chlorophenyl)acetamide. The product is then treated with hydrochloric acid to form the hydrochloride salt of 2-amino-N-(3-chlorophenyl)acetamide.

properties

IUPAC Name

2-amino-N-(3-chlorophenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.ClH/c9-6-2-1-3-7(4-6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPABMBFHNRAADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-chlorophenyl)acetamide hydrochloride

CAS RN

54643-68-4
Record name Acetamide, 2-amino-N-(3-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54643-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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